

"2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Cat. No.: B124502

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**

Authored by a Senior Application Scientist Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount. These building blocks serve as the foundational scaffolds upon which complex, biologically active molecules are constructed. Among these, N-acylpiperidine derivatives hold a significant position due to the prevalence of the piperidine ring in numerous pharmaceuticals. This guide provides a comprehensive technical overview of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**, a key intermediate whose utility lies in its dual functionality: a sterically defined piperidine moiety and a reactive chloroacetyl group. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, safe handling, and potential applications, thereby enabling its effective integration into research and development workflows.

Core Compound Identification and Properties

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone is a substituted piperidine derivative. The presence of the chloroacetyl group makes it a valuable alkylating agent in organic synthesis.

Property	Value	Source
CAS Number	158890-34-7	[1]
Molecular Formula	C9H16CINO	[1]
Molecular Weight	189.68 g/mol	[1]
SMILES Code	CC1CC(C)CN(C(CCl)=O)C1	[1]

Synthesis and Mechanistic Insights

The synthesis of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone** is typically achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 3,5-dimethylpiperidine with chloroacetyl chloride.

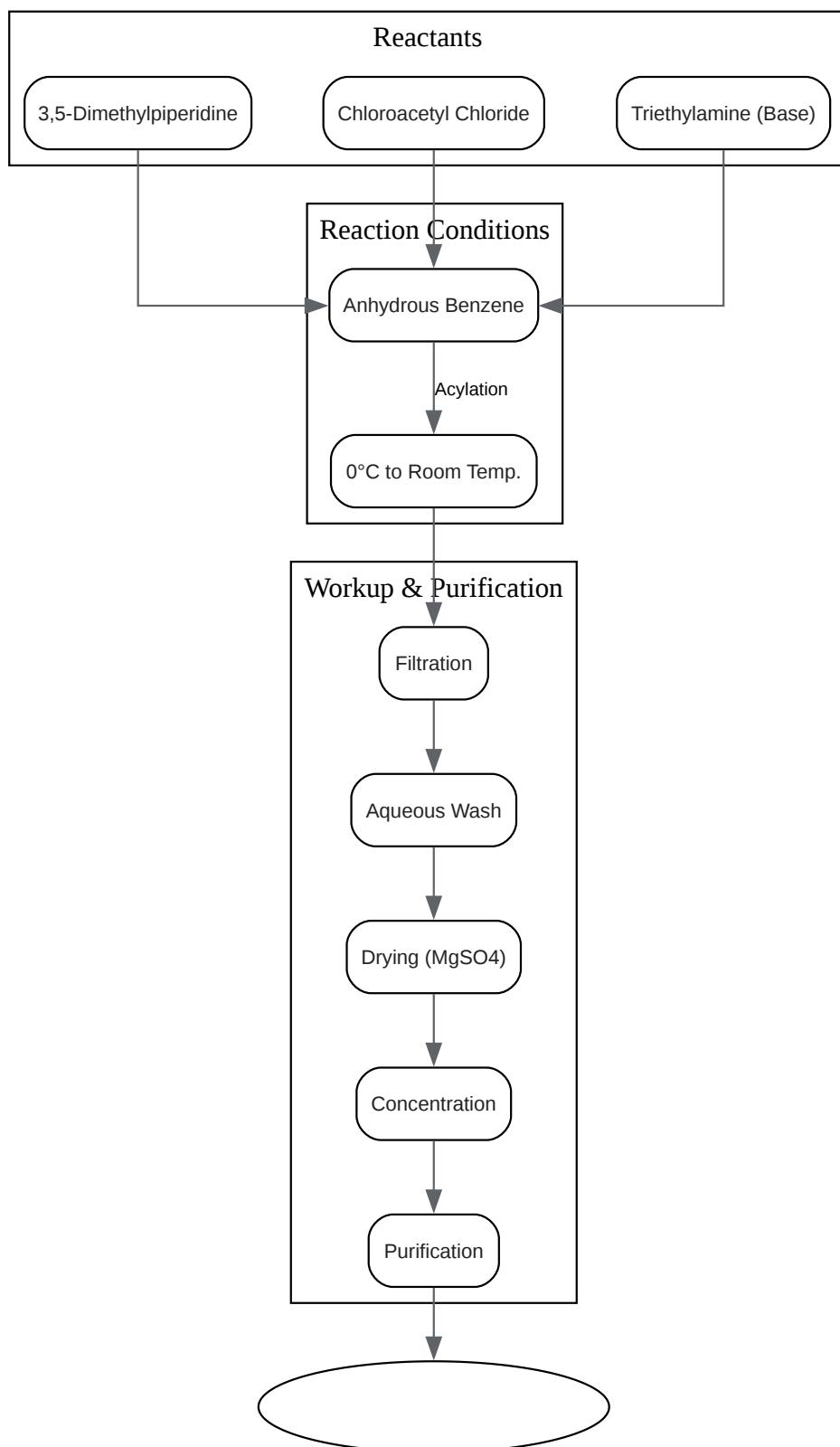
Synthetic Rationale and Causality

The choice of reactants and conditions is governed by the principles of nucleophilicity and electrophilicity. The secondary amine of the 3,5-dimethylpiperidine ring is a potent nucleophile, readily attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**

This protocol is based on established methods for the N-acylation of piperidine derivatives[\[2\]](#).

Materials:


- 3,5-Dimethylpiperidine
- Chloroacetyl chloride
- Triethylamine (anhydrous)

- Anhydrous benzene or dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

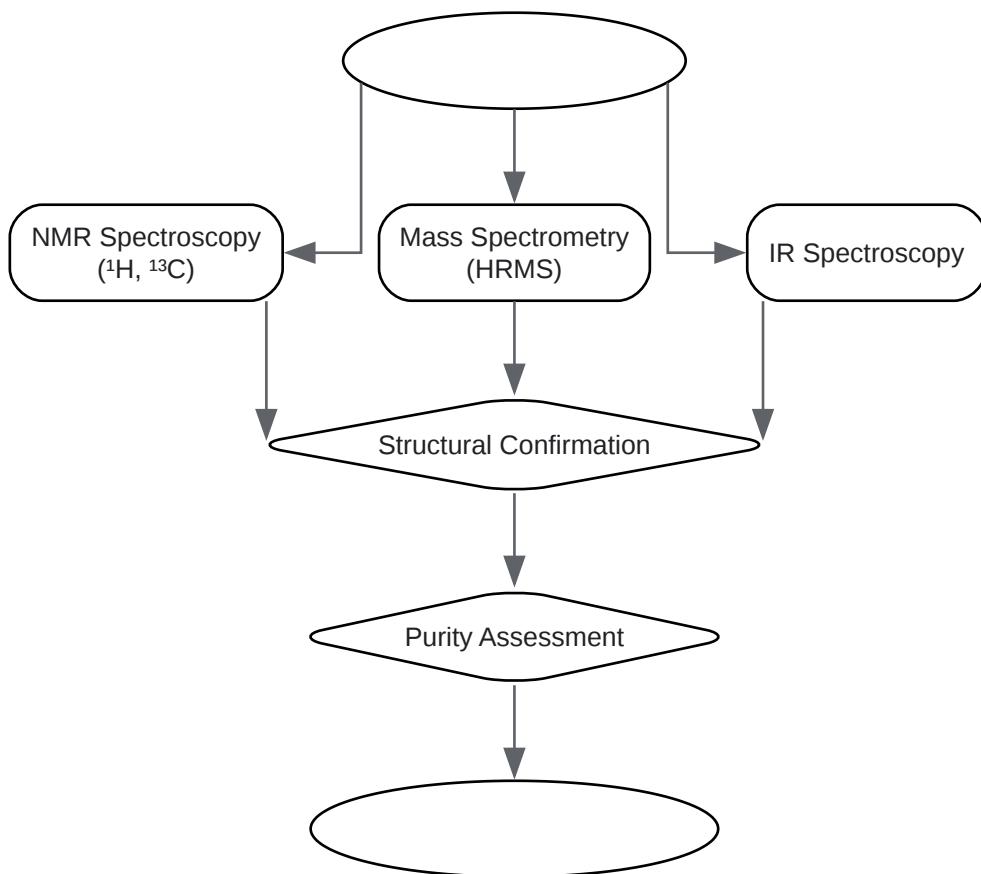
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous benzene.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours[2].
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**.


Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Proposed Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the methyl groups on the piperidine ring, the methylene protons of the chloroacetyl group, and the protons of the piperidine ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass-to-charge ratio[3].
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, particularly the strong carbonyl (C=O) stretch of the amide group.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 158890-34-7|2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b124502#2-chloro-1-3-5-dimethyl-piperidin-1-yl-ethanone-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com